![molecular formula C5H10N2O2S2 B2840472 (1,1-Dioxothiolan-3-yl)thiourea CAS No. 305855-95-2](/img/structure/B2840472.png)
(1,1-Dioxothiolan-3-yl)thiourea
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Overview
Description
“(1,1-Dioxothiolan-3-yl)thiourea” is a compound that has been studied for its potential applications in various fields. It is a type of thiourea, which is an organosulfur compound similar to urea, where the oxygen atom is replaced by a sulfur atom . It plays an important role in the construction of heterocycles . It is also known to be an effective fungicide with selective action .
Synthesis Analysis
The synthesis of “(1,1-Dioxothiolan-3-yl)thiourea” involves a reaction between amines and carbon disulfide, catalyzed by a strong base . The process is complex due to solvent effects and the low solubility of some reagents in the appropriate solvents . The synthesis optimization of this compound has been a subject of research .Molecular Structure Analysis
The molecular structure of “(1,1-Dioxothiolan-3-yl)thiourea” is complex, with a total of 41 bonds, including 21 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 sulfone, and 1 tetrahydro-thiophene .Chemical Reactions Analysis
The main synthetic route to dithiocarbamates, a class of compounds to which “(1,1-Dioxothiolan-3-yl)thiourea” belongs, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . The reaction mechanism and the effect of the solvent have been subjects of investigation .Physical And Chemical Properties Analysis
Thiourea, the parent compound of “(1,1-Dioxothiolan-3-yl)thiourea”, is a white solid with an odorless smell. It has a density of 1.4 g/cm³, a molecular weight of 76.12 g/mol, a boiling point of 150 – 160 °C, and a melting point of 176 – 178 °C .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Thiourea derivatives, such as 1-(benzo[d]thiazol-2-yl)thiourea (btt), have been utilized in the synthesis and characterization of metal complexes. These complexes have been shown to exhibit significant antioxidant activities, which are enhanced compared to the ligand alone. The copper complex, in particular, demonstrated potent antioxidant properties, suggesting potential applications in mitigating oxidative stress (H. Yapati, S. Devineni, Suresh Chirumamilla, S. Kalluru, 2016).
Catalysis in Organic Synthesis
Thiourea derivatives have been shown to catalyze [3+2] cycloaddition with donor-acceptor cyclopropanes, providing an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This process highlights the role of thioureas in facilitating the construction of complex organic molecules with potential applications in pharmaceuticals and materials science (M. Xie, Guofeng Zhao, Tao Qin, Yong-Bo Suo, G. Qu, Haiming Guo, 2019).
Environmental Applications
In environmental science, thioureas have been evaluated for their potential to reduce pollutants such as dioxins and NOx during municipal solid waste incineration. A study demonstrated that thiourea could significantly reduce dioxins in flue gas and fly ash, indicating its potential as an environmentally friendly suppressant for hazardous emissions (Xiaoqing Lin, M. Yan, A. Dai, Mingxiu Zhan, Jian-ying Fu, Xiaodong Li, Tong Chen, Shengyong Lu, A. Buekens, Jian-hua Yan, 2015).
Safety and Hazards
properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S2/c6-5(10)7-4-1-2-11(8,9)3-4/h4H,1-3H2,(H3,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQAFLPPDHWQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1,1-Dioxothiolan-3-yl)thiourea | |
CAS RN |
305855-95-2 |
Source
|
Record name | (1,1-dioxo-1lambda6-thiolan-3-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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